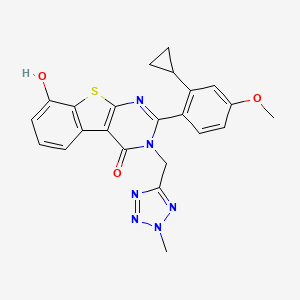

Hsd17B13-IN-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H20N6O3S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3 |

InChI Key |

KUQVOBSULBSULQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "HSD17B13-IN-68" is not described in the public scientific literature. This guide will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to elucidate the mechanism of action for this class of inhibitors.

Core Mechanism of Action of HSD17B13 Inhibition

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism.[2] Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent liver damage.[3] This makes HSD17B13 a compelling therapeutic target for liver diseases.

The inhibitor BI-3231 exemplifies a potent and selective approach to targeting HSD17B13. Its mechanism of action is characterized by its uncompetitive inhibition with respect to the cofactor nicotinamide adenine dinucleotide (NAD+).[4][5] This means that BI-3231 binds to the HSD17B13 enzyme only after NAD+ has bound, forming an enzyme-cofactor-inhibitor complex.[4] This NAD+-dependent binding is a key feature of its inhibitory action.[5][6]

Cellularly, the inhibition of HSD17B13 by compounds like BI-3231 has been shown to reduce the accumulation of triglycerides in lipid droplets under lipotoxic stress conditions.[] This is a critical effect, as excessive lipid accumulation is a hallmark of NAFLD. Furthermore, treatment with BI-3231 has been observed to improve hepatocyte proliferation and restore lipid homeostasis.[]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity (vs. hHSD17B11) | Reference |

| IC50 (enzymatic assay) | 1 nM | 13 nM | >10,000-fold | [8] |

| Ki | 0.7 ± 0.2 nM | 0.5 nM | Not Applicable | [4] |

| IC50 (cellular assay) | 11 ± 5 nM | Not Reported | >10,000-fold | |

| Thermal Shift (ΔTm) | 16.7 K (in the presence of NAD+) | Not Reported | Not Applicable |

Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency of inhibitors against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Test inhibitor (e.g., BI-3231)

-

Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[6]

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to a 1536-well assay plate.

-

Add 6 μL of diluted recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 6 μL of a substrate/cofactor mix containing estradiol and NAD+.

-

Incubate for 4 hours at room temperature.

-

Stop the reaction and derivatize the analytes by adding an analyte-specific internal standard and Girard's reagent.[6]

-

Analyze the reaction products using a MALDI-TOF mass spectrometer to determine the extent of inhibition.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, calculate Ki values using the Morrison equation.[6]

NanoDSF Thermal Shift Assay for Target Engagement

This protocol confirms the direct binding of an inhibitor to HSD17B13 by measuring changes in its thermal stability.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Test inhibitor (e.g., BI-3231)

-

NAD+

-

Phosphate-buffered saline (PBS)

-

NanoDSF instrument (e.g., Prometheus)

Procedure:

-

Prepare a solution of recombinant HSD17B13 at a final concentration of approximately 1 mg/mL in PBS.

-

Prepare solutions of the test inhibitor and NAD+ at various concentrations.

-

In separate capillaries, mix the HSD17B13 solution with either DMSO (control), the test inhibitor alone, NAD+ alone, or a combination of the test inhibitor and NAD+. A typical inhibitor concentration is 5 μM.[6]

-

Load the capillaries into the nanoDSF instrument.

-

Apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/min.

-

Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.[9]

-

The instrument software calculates the melting temperature (Tm), which is the inflection point of the unfolding curve.

-

A significant increase in Tm in the presence of the inhibitor compared to the control indicates ligand binding and stabilization of the protein. For BI-3231, a thermal shift is only observed in the presence of NAD+.[6]

Cellular Lipid Accumulation Assay

This protocol assesses the effect of the inhibitor on lipid droplet formation in a cellular context, often using an in vitro model of NAFLD.

Materials:

-

HepG2 human hepatoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Oleic acid complexed to BSA (to induce lipid accumulation)

-

Test inhibitor (e.g., BI-3231)

-

BODIPY 493/503 dye for staining neutral lipids

-

DAPI for nuclear staining

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for cell fixation

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Induce lipotoxicity by treating the cells with oleic acid (e.g., 100-400 µM) for 16-24 hours.[10][11]

-

Co-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control).

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the lipid droplets by incubating the cells with a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.[][12]

-

Stain the nuclei with DAPI.

-

Wash the cells to remove excess dye.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the fluorescence intensity of BODIPY 493/503 per cell to determine the extent of lipid accumulation.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of uncompetitive inhibition of HSD17B13 by BI-3231.

Experimental Workflow

Caption: General workflow for the characterization of an HSD17B13 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. nanoDSF as screening tool for enzyme libraries and biotechnology development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pardon Our Interruption [opnme.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nano-Differential Scanning Fluorimetry (nanoDSF) - nanoDSF - ICE Bioscience [en.ice-biosci.com]

- 10. agilent.com [agilent.com]

- 11. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]

- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HSD17B13's Role in Hepatic Lipid Metabolism and the Therapeutic Potential of its Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-68" was not found in the available literature. This guide provides a comprehensive overview of the role of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) in hepatic lipid metabolism and the therapeutic implications of its inhibition, based on current scientific research.

Introduction

17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] It belongs to the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][6] Emerging evidence has strongly linked HSD17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3][5] Notably, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[3][7] This technical guide will delve into the molecular functions of HSD17B13 in hepatic lipid metabolism, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize associated signaling pathways.

Core Function and Mechanism of Action in Hepatic Lipid Metabolism

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][5][7] Its expression is significantly upregulated in patients with NAFLD.[1][2][8][9] The precise enzymatic function of HSD17B13 is an area of active investigation, with studies suggesting it possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[7][8][10] It may also be involved in the metabolism of other lipid species, including steroids and eicosanoids.[11]

Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[1][7] This is potentially achieved by stabilizing intracellular triglycerides.[1] Furthermore, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[7] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances hepatic lipid synthesis.[7][12]

Conversely, inhibition or loss of HSD17B13 function is protective against liver injury. Loss-of-function variants, such as rs72613567, are associated with reduced liver inflammation, ballooning, and fibrosis.[3][4][8] Mechanistically, the inhibition of HSD17B13 is linked to a decrease in diacylglycerols and an increase in phosphatidylcholines containing polyunsaturated fatty acids in the liver.[13]

Quantitative Data on HSD17B13 Modulation

The following tables summarize key quantitative findings from studies investigating the effects of HSD17B13 modulation in various models.

Table 1: Effects of HSD17B13 Overexpression in High-Fat Diet (HFD)-Fed Mice [1]

| Parameter | Control (HFD) | AAV8-Hsd17b13 (HFD) | Fold Change/Significance |

| Liver Coefficient | Not specified | Significantly increased | - |

| Fasting Blood Glucose | Not specified | Significantly increased | - |

| Serum ALT | Not specified | Significantly increased | - |

| Serum AST | Not specified | Significantly increased | - |

| Serum Total Cholesterol | Not specified | Significantly increased | - |

| Serum Triglycerides | Not specified | Significantly increased | - |

| Hepatic Triglycerides | Not specified | Significantly increased | - |

| Hepatic Phosphatidylcholine | Not specified | Significantly decreased | - |

| Hepatic Free Fatty Acids | Not specified | Significantly decreased | - |

Table 2: Effects of HSD17B13 Knockdown in High-Fat Diet (HFD)-Fed Mice [1][13]

| Parameter | Control (HFD) | shHsd17b13 (HFD) | Fold Change/Significance |

| Serum ALT | Elevated | Significantly decreased | - |

| Serum Triglycerides | Elevated | Significantly decreased | - |

| Hepatic Steatosis | Present | Markedly improved | - |

| Liver Fibrosis Markers (e.g., Timp2) | Elevated | Decreased | - |

| Hepatic Diacylglycerols | Elevated | Major decrease | - |

| Hepatic Phosphatidylcholines (PUFA-containing) | Not specified | Increased | - |

Table 3: Association of HSD17B13 Genetic Variants with Liver Disease

| Genetic Variant | Associated Effect | Population/Study | Reference |

| rs72613567:TA | Reduced risk of alcoholic liver disease (42% in heterozygotes, 53% in homozygotes) | 46,544 European participants | [5] |

| rs72613567:TA | Reduced risk of alcoholic cirrhosis (42% in heterozygotes, 73% in homozygotes) | 46,544 European participants | [5] |

| rs72613567 | Associated with reduced plasma ALT and AST levels | General population | [7] |

| rs6834314 (minor allele) | Increased steatosis, but decreased inflammation, ballooning, and liver enzyme levels | 768 adult Caucasians with biopsy-proven NAFLD | [8][10] |

| rs62305723 (P260S) | Decreased ballooning and inflammation | NAFLD patients | [8][10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving HSD17B13 and the experimental workflow for its investigation.

Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and NAFLD progression.

Caption: General experimental workflow for studying the role of HSD17B13 in liver disease.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vivo AAV-mediated Gene Modulation in Mice

-

Objective: To study the effects of HSD17B13 overexpression or knockdown in the liver of mice.

-

Model: C57BL/6 mice fed a high-fat diet (HFD) to induce NAFLD.[1]

-

Vectors: Adeno-associated virus serotype 8 (AAV8) carrying either the Hsd17b13 gene for overexpression or a short hairpin RNA (shRNA) targeting Hsd17b13 for knockdown. A control AAV8 vector (e.g., carrying a scrambled shRNA) is used for the control group.[1]

-

Procedure:

-

Mice are fed an HFD for a specified period (e.g., 12 weeks) to establish the NAFLD phenotype.[1]

-

AAV8 vectors are administered via tail vein injection.

-

Mice are maintained on the HFD for a further period post-injection to allow for gene expression/knockdown and to observe phenotypic changes.

-

At the end of the experiment, blood and liver tissues are collected for analysis.

-

-

Analyses:

-

Serum Analysis: Measurement of ALT, AST, total cholesterol, and triglycerides.[1]

-

Liver Histology: Hematoxylin and eosin (H&E) staining for steatosis, and Sirius Red or Masson's trichrome staining for fibrosis.[1]

-

Western Blotting: To confirm the overexpression or knockdown of the HSD17B13 protein in liver lysates.[1]

-

Lipidomics: Ultra-performance liquid chromatography/mass spectrometry (LC/MS) to quantify different lipid species in the liver.[6]

-

In Vitro Lipid Accumulation Assay

-

Objective: To assess the impact of HSD17B13 on hepatocyte lipid storage.

-

Cell Lines: Human hepatocyte cell lines such as L02 or Huh7.[1][14]

-

Procedure:

-

Cells are transfected with plasmids encoding HSD17B13 (full-length or variants) or with siRNA targeting HSD17B13.

-

After transfection (e.g., 6 hours), cells are treated with oleic acid (e.g., 400 μM) for 24 hours to induce lipid droplet formation.[1]

-

Cells are then fixed and stained.

-

-

Staining and Imaging:

-

Lipid Droplets: Stained with LipidTox or Oil Red O.[1]

-

HSD17B13 Protein: If using tagged plasmids (e.g., His-tag), immunostaining is performed with an anti-tag antibody.[1]

-

Nuclei: Stained with DAPI.

-

Imaging: Confocal microscopy is used to visualize the co-localization of HSD17B13 with lipid droplets and to quantify lipid accumulation.[1]

-

HSD17B13 Enzymatic Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of small molecules against HSD17B13.

-

Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to a product by purified HSD17B13 protein, which involves the conversion of NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent assay.[15]

-

Reagents:

-

Procedure:

-

The purified HSD17B13 enzyme is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by adding the substrate and cofactor mix.

-

After a set incubation period, the detection reagent is added, which generates a luminescent signal proportional to the amount of NADH produced.

-

The luminescence is measured, and the IC50 value is calculated from the dose-response curve.[16]

-

Therapeutic Implications and Future Directions

The strong genetic and preclinical evidence supporting the role of HSD17B13 in the progression of liver disease has made it a prime target for therapeutic intervention. The development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at reducing HSD17B13 activity is actively being pursued.[3][4][7] For instance, the small molecule inhibitor BI-3231 has been shown to inhibit triglyceride accumulation in hepatocytes in vitro.[17] Similarly, investigational siRNA therapeutics like ARO-HSD are in clinical development.[7]

Inhibiting HSD17B13 represents a promising strategy for the treatment of NAFLD and NASH, potentially preventing the progression to fibrosis and cirrhosis. Future research will need to fully elucidate the specific substrates and enzymatic functions of HSD17B13 in vivo and to determine the long-term safety and efficacy of HSD17B13 inhibitors in clinical trials.

Conclusion

HSD17B13 plays a significant, pro-pathogenic role in hepatic lipid metabolism, contributing to lipid accumulation, inflammation, and fibrosis. Its inhibition, supported by robust human genetic data, offers a promising therapeutic avenue for patients with chronic liver diseases like NAFLD and NASH. The continued development of specific HSD17B13 inhibitors is a key area of focus in the search for effective treatments for these widespread conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 4. news-medical.net [news-medical.net]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

Unveiling the Biological Activity of Hsd17B13 Inhibitors: A Technical Guide

Executive Summary: While information regarding a specific compound designated "Hsd17B13-IN-68" is not publicly available, significant progress has been made in the development of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). This enzyme has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides a comprehensive overview of the biological activity of Hsd17B13 inhibitors, with a focus on publicly disclosed compounds such as BI-3231. It details their mechanism of action, quantitative biochemical and cellular activities, and the experimental protocols employed for their characterization.

Introduction to Hsd17B13 as a Therapeutic Target

Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing NASH, liver fibrosis, and hepatocellular carcinoma.[2] These findings have spurred the development of small molecule inhibitors aimed at mimicking this protective effect. The primary goal of these inhibitors is to modulate the enzymatic activity of Hsd17B13, which is implicated in lipid metabolism and the progression of liver disease.[2]

Mechanism of Action of Hsd17B13 Inhibitors

Hsd17B13 is an NAD+-dependent enzyme with retinol dehydrogenase activity, among other potential functions.[2] Potent inhibitors, such as BI-3231, have been shown to be highly dependent on the presence of NAD+ for their binding and inhibitory activity.[3][4] This suggests that these inhibitors may bind to the enzyme-cofactor complex. Computational modeling supports the hypothesis that the positively charged NAD+ in the cofactor binding pocket enhances the binding affinity of negatively charged inhibitor moieties, such as the phenol group in BI-3231.[3]

Quantitative Biological Activity

The biological activity of Hsd17B13 inhibitors is typically characterized through a series of in vitro biochemical and cellular assays. The data for the well-characterized inhibitor BI-3231 and another potent inhibitor, compound 32, are summarized below.

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 | [5] |

| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | [5] | |

| Human HSD17B13 | Cellular | - | Double-digit nM | [4] | |

| Compound 32 | Human HSD17B13 | Enzymatic | - | 2.5 | [6] |

Experimental Protocols

The characterization of Hsd17B13 inhibitors involves a tiered approach, from high-throughput screening to detailed mechanistic studies.

High-Throughput Screening (HTS)

The initial identification of Hsd17B13 inhibitors often begins with a high-throughput screen of large compound libraries.

-

Assay Principle: A biochemical assay using purified recombinant human Hsd17B13 is employed. The enzymatic reaction can be monitored by measuring the production of NADH, the oxidized substrate, or the consumption of the initial substrate.[7]

-

Substrates: While the endogenous substrate of Hsd17B13 is not definitively known, several substrates have been used for in vitro assays, including estradiol, leukotriene B4 (LTB4), and retinol.[3][4] A strong correlation between the inhibitory activity against different substrates has been observed, suggesting a low risk of substrate-biased inhibitors.[3]

-

Detection Methods: Common detection methods include luminescence-based assays (e.g., NAD-Glo™) that measure NADH production, and mass spectrometry to directly quantify substrate turnover.[7]

Enzymatic Inhibition Assays (IC50 Determination)

Once hits are identified from HTS, their potency is determined by generating concentration-response curves to calculate the half-maximal inhibitory concentration (IC50).

-

Assay Conditions: The assay typically contains a buffer (e.g., 40 mM Tris, pH 7.4), a carrier protein (e.g., 0.01% BSA), a detergent (e.g., 0.01% Tween 20), a defined concentration of recombinant Hsd17B13 enzyme (e.g., 50-100 nM), the substrate (e.g., 10-50 µM estradiol or LTB4), and varying concentrations of the inhibitor.[7] The reaction is initiated by the addition of NAD+.

-

Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are performed.

-

Cell Lines: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are used.[8] These cells may overexpress Hsd17B13 to enhance the assay window.

-

Assay Principle: Cells are treated with a lipotoxic agent, such as palmitic acid, to induce triglyceride accumulation. The ability of the Hsd17B13 inhibitor to reduce this accumulation is then measured.[8]

-

Endpoints: Key endpoints include the measurement of intracellular triglyceride levels, assessment of cell viability and proliferation, and analysis of mitochondrial respiratory function.[8]

Target Engagement and Selectivity Assays

-

Thermal Shift Assay (TSA): This biophysical assay confirms the direct binding of the inhibitor to the target protein. A significant increase in the melting temperature (Tm) of Hsd17B13 in the presence of the inhibitor indicates target engagement.[3] For some inhibitors, this stabilization is dependent on the presence of NAD+.[3]

-

Selectivity Profiling: Inhibitors are tested against other related enzymes, particularly HSD17B11, the closest homolog to Hsd17B13, to ensure selectivity.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed role of Hsd17B13 in liver disease and a typical workflow for the characterization of its inhibitors.

Caption: Proposed role of Hsd17B13 in liver disease pathogenesis.

Caption: Experimental workflow for Hsd17B13 inhibitor characterization.

Conclusion

The inhibition of Hsd17B13 represents a promising, genetically validated strategy for the treatment of NASH and other chronic liver diseases. The development of potent and selective small molecule inhibitors, such as BI-3231, provides valuable chemical probes to further elucidate the biological functions of Hsd17B13 and to advance therapeutic development. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel Hsd17B13 inhibitors. As more compounds progress through clinical development, such as INI-822, a deeper understanding of the therapeutic potential of targeting Hsd17B13 will be achieved.[9][10]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enanta.com [enanta.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

Hsd17B13-IN-68: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hsd17B13-IN-68, also identified as Compound 16, is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This compound serves as a valuable chemical probe for elucidating the biological functions of HSD17B13 and for the development of novel therapeutics for liver and metabolic disorders.

Chemical Structure and Properties

This compound is a synthetic small molecule with the chemical name 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Its structure combines a thiazole moiety with a tetrahydropyrimidine-dione scaffold.

| Property | Value |

| IUPAC Name | 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

| Molecular Formula | C15H13N3O3S |

| Molecular Weight | 315.35 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Bioactivity

This compound is a highly potent inhibitor of HSD17B13, demonstrating significant activity in biochemical assays.

| Parameter | Value | Species | Assay Conditions |

| IC50 (Estradiol as substrate) | < 0.1 µM | Human | Biochemical assay |

Experimental Protocols

Synthesis of this compound (Compound 16)

The synthesis of this compound is a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

-

Combine 3-methyluracil (50.0 mg, 0.40 mmol) and (4-bromo-1,3-thiazol-2-yl)methanol (90.0 mg, 0.46 mmol) in a suitable reaction vessel.

-

The reaction conditions for the coupling of these two reagents were not specified in the provided information but would typically involve a suitable solvent and potentially a catalyst or coupling agent to facilitate the formation of the ether linkage.

-

Upon completion of the reaction, the intermediate product, 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is isolated and purified using standard techniques such as column chromatography.

Step 2: Suzuki Coupling to yield 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (this compound)

-

The purified intermediate from Step 1 is subjected to a Suzuki coupling reaction with (3-hydroxyphenyl)boronic acid.

-

The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

-

After cooling, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the final compound, this compound.

Analytical Characterization:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The purity and identity of the final compound are confirmed. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is 316.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the final compound is confirmed by analyzing the chemical shifts and coupling constants of the protons.

Signaling Pathways and Mechanisms

HSD17B13 is a liver-enriched, lipid droplet-associated protein that plays a role in hepatic lipid metabolism.[1] Its expression is upregulated in patients with NAFLD.[1] The enzyme is involved in the metabolism of various substrates, including steroids and retinol.[2] Inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases.

References

Hsd17B13-IN-68: A Technical Guide for Liver Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, sparking significant interest in the development of HSD17B13 inhibitors. This technical guide focuses on Hsd17B13-IN-68, a small molecule inhibitor of HSD17B13, and provides a comprehensive overview of its characteristics and the methodologies for its evaluation in the context of liver fibrosis research.

This compound: A Potent Inhibitor

This compound, also known as Compound 16, is a potent inhibitor of HSD17B13 enzymatic activity. While detailed preclinical data in cellular and in vivo models of liver fibrosis are not extensively available in the public domain, its biochemical potency has been characterized.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound Name | Synonym | Target | Assay Substrate | IC50 | Source |

| This compound | Compound 16 | HSD17B13 | Estradiol | < 0.1 μM | [1][2][3] |

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which HSD17B13 contributes to liver fibrosis are still under investigation. However, its localization to lipid droplets and its enzymatic activity suggest a role in lipid metabolism and the generation of signaling molecules that can influence inflammatory and fibrogenic pathways in the liver. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver injury, inflammation, and fibrosis.

References

The Chemical Probe BI-3231: A Comprehensive Technical Guide for Targeting HSD17B13

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. BI-3231 is a potent and selective inhibitor of HSD17B13, developed to facilitate the investigation of its biological function and therapeutic potential.[1] This guide provides a detailed overview of BI-3231, including its biochemical and cellular activity, experimental protocols for its use, and the known signaling pathways involving HSD17B13.

Data Presentation

Table 1: In Vitro and Cellular Activity of BI-3231 and Negative Control BI-0955.[1][3]

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| BI-3231 | human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 |

| mouse HSD17B13 | Enzymatic | 13 | - | |

| human HSD17B13 | Cellular (HEK293) | 11 | - | |

| human HSD17B11 | Enzymatic | >10,000 | - | |

| BI-0955 (Negative Control) | human HSD17B13 | Enzymatic | No detectable activity | - |

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231.[1]

| Property | Value |

| Physicochemical | |

| Molecular Weight | 380.37 g/mol |

| clogP | 1.3 |

| Topological Polar Surface Area (TPSA) | 90 Ų |

| Aqueous Solubility | Good |

| Permeability (Caco-2) | High |

| Pharmacokinetic (Mouse) | |

| Oral Bioavailability | Low |

| Plasma Clearance | Rapid |

| Hepatic Exposure | Maintained over 48 hours |

Experimental Protocols

HSD17B13 Enzymatic Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 by quantifying the conversion of estradiol to estrone.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

BI-3231 or other test compounds

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[1]

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare serial dilutions of BI-3231 in DMSO.

-

In a suitable microplate, add the test compound or DMSO (vehicle control).

-

Add the HSD17B13 enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at room temperature for a defined period.

-

Stop the reaction.

-

Analyze the formation of estrone using MALDI-TOF mass spectrometry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular HSD17B13 Target Engagement Assay

This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13[1]

-

Cell culture medium (e.g., DMEM with serum and supplements)

-

Estradiol

-

BI-3231 or other test compounds

-

d4-estrone (internal standard)

-

Girard's Reagent P

-

RapidFire MS/MS system

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in a 384-well plate and incubate overnight.

-

Treat the cells with serial dilutions of BI-3231 or DMSO for 30 minutes at 37°C.[1]

-

Add estradiol to a final concentration of 60 µM and incubate for 3 hours at 37°C.[1]

-

Collect the cell supernatant.

-

Add d4-estrone as an internal standard.

-

Derivatize the estrone in the samples using Girard's Reagent P.

-

Analyze the estrone levels using a RapidFire MS/MS system.

-

Determine the cellular IC50 value.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This biophysical assay confirms the direct binding of a compound to the target protein by measuring changes in its thermal stability.

Materials:

-

Recombinant human HSD17B13 enzyme

-

NAD+

-

BI-3231 or other test compounds

-

SYPRO Orange dye

-

Real-time PCR instrument capable of fluorescence detection

Procedure:

-

Prepare a master mix containing the HSD17B13 enzyme and SYPRO Orange dye in a suitable buffer.

-

Aliquot the master mix into PCR plate wells.

-

Add the test compound (e.g., 5 µM BI-3231) and NAD+ (e.g., 0, 0.5, and 5 mM) to the respective wells.[1]

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Apply a temperature gradient (e.g., from 25°C to 95°C) and monitor the fluorescence of SYPRO Orange.

-

The melting temperature (Tm) is the inflection point of the sigmoidal curve of fluorescence versus temperature.

-

A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein. BI-3231 showed a Tm shift of 16.7 K in the presence of NAD+.[1]

Mandatory Visualization

Caption: Experimental workflow for the characterization of BI-3231.

Caption: HSD17B13 signaling pathway in the context of NAFLD.

References

Efficacy of Hsd17B13 Inhibition: A Technical Overview of Preliminary Studies

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-68" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the preliminary efficacy of targeting Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) through various therapeutic modalities, drawing upon available preclinical and clinical research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hsd17B13 inhibition for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction to Hsd17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The primary strategy being explored is the reduction of HSD17B13 expression in the liver.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies on the efficacy of Hsd17B13 inhibition.

Table 1: Preclinical Efficacy of Hsd17B13 Knockdown in In Vivo Models

| Therapeutic Modality | Animal Model | Key Findings | Reference |

| Antisense Oligonucleotide (ASO) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mice | Dose-dependent reduction of hepatic Hsd17b13 gene expression; significant reduction in hepatic steatosis. No significant effect on hepatic fibrosis in this model. | |

| shRNA-mediated knockdown | High-fat diet (HFD)-obese mice | Markedly improved hepatic steatosis; decreased serum ALT and FGF21 levels; reduction in markers of liver fibrosis (e.g., Timp2). |

Table 2: Clinical Efficacy of Hsd17B13 Inhibition in Humans

| Therapeutic Agent | Study Phase | Patient Population | Key Findings | Reference |

| Rapirosiran (siRNA) | Phase I | Healthy adults and adults with MASH | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at 6 months in the highest-dose group. Encouraging safety and tolerability profile. | |

| AZD7503 (siRNA) | Phase I | Patients with NAFLD or NASH | Study to assess knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability. |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies are outlined below.

In Vitro Efficacy Assessment

Objective: To determine the efficacy and specificity of Hsd17B13 knockdown in primary hepatocytes.

Protocol:

-

Cell Culture: Isolate primary hepatocytes from mice.

-

Treatment: Treat hepatocytes with varying concentrations of Hsd17b13 antisense oligonucleotide (ASO).

-

Gene Expression Analysis: After a specified incubation period, extract RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Hsd17b13 mRNA, normalized to a housekeeping gene.

-

Specificity Analysis: Concurrently, measure the mRNA levels of other related genes to ensure the ASO specifically targets Hsd17b13.

In Vivo Efficacy Assessment in a NASH Mouse Model

Objective: To evaluate the therapeutic potential of Hsd17b13 ASO in a mouse model of advanced NASH-like hepatic fibrosis.

Protocol:

-

Animal Model: Induce steatosis and fibrosis in mice by feeding them a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).

-

Therapeutic Administration: After the disease phenotype is established, administer Hsd17b13 ASO to the mice via a suitable route (e.g., subcutaneous injection) at various doses and frequencies. A control group receives a placebo.

-

Monitoring: Monitor liver enzyme levels (e.g., ALT, AST) in the blood throughout the study.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissue.

-

Histological Assessment: Perform histological staining (e.g., H&E for steatosis, Sirius Red for fibrosis) on liver sections and score the degree of steatosis and fibrosis.

-

Gene Expression Analysis: Analyze the expression of fibrotic and inflammatory genes in the liver tissue using qRT-PCR.

Phase I Clinical Trial Protocol for an RNAi Therapeutic

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an investigational siRNA targeting HSD17B13 in healthy adults and patients with MASH.

Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study with two parts.

-

Part A (Healthy Adults): Single ascending subcutaneous doses of the siRNA or placebo.

-

Part B (MASH Patients): Two doses administered several weeks apart.

-

-

Inclusion Criteria: For Part B, patients must have a confirmed diagnosis of MASH.

-

Primary Endpoint: Frequency of adverse events (AEs).

-

Secondary Endpoints:

-

Pharmacokinetics: Measure plasma and urine concentrations of the siRNA.

-

Pharmacodynamics: Measure the change from baseline in liver HSD17B13 mRNA levels via liver biopsies.

-

-

Liver Biopsies: In the MASH cohort, perform liver biopsies at screening and at a specified time point post-randomization.

Visualizations: Signaling Pathways and Experimental Workflows

Hsd17B13 Signaling Pathway in NAFLD Pathogenesis

Caption: HSD17B13 signaling in NAFLD and point of therapeutic intervention.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for preclinical evaluation of Hsd17B13 inhibitors.

Logical Flow of Hsd17B13 as a Therapeutic Target

Caption: Logical progression of Hsd17B13 inhibitor development.

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-68: A Representative HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3] Inhibition of HSD17B13 is therefore a key strategy in the development of novel therapeutics for liver disorders.

This document provides a detailed experimental protocol for the characterization of Hsd17B13-IN-68, a representative small molecule inhibitor of HSD17B13, in a cell-based assay. The following protocols are intended to serve as a guide for researchers in the screening and characterization of HSD17B13 inhibitors.

Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its enzymatic activity contributes to hepatic lipid accumulation and inflammation. This compound is a representative inhibitor designed to specifically bind to the active site of the HSD17B13 enzyme, thereby blocking its catalytic function. By inhibiting HSD17B13, the compound aims to reduce the downstream effects of its enzymatic activity, potentially leading to a decrease in hepatic steatosis and inflammation.

Data Presentation

The efficacy of a representative HSD17B13 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value. The following table summarizes hypothetical IC50 values for this compound in a human hepatoma cell line.

| Cell Line | Assay Type | Substrate | IC50 (nM) |

| HepG2 | Retinol Dehydrogenase Assay | Retinol | 50 |

| Huh7 | Lipid Accumulation Assay | Oleic Acid | 100 |

Experimental Protocols

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13 in a human liver cell line.

Materials:

-

Human hepatoma cell line (e.g., HepG2 or Huh7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Retinol

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer

-

Bradford reagent for protein quantification

-

Commercial NAD+/NADH detection kit

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HSD17B13 inhibitor, if available). Incubate for 1 hour.

-

Substrate Addition: Prepare a working solution of retinol in cell culture medium. Add an appropriate volume of the retinol solution to each well to achieve the desired final concentration.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

-

Enzymatic Activity Measurement: Use a commercial NAD+/NADH detection kit to measure the conversion of NAD+ to NADH, which is proportional to the retinol dehydrogenase activity of HSD17B13. Follow the manufacturer's instructions for the assay.

-

Protein Quantification: Determine the protein concentration in each well using the Bradford assay to normalize the enzymatic activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of HSD17B13 and Inhibition by this compound

Caption: HSD17B13 converts retinol to retinaldehyde at the lipid droplet.

Experimental Workflow for this compound Cell-Based Assay

Caption: Workflow for determining the IC50 of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Targeting HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] These findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. This document provides an overview of the methodologies for in vivo studies aimed at modulating HSD17B13 function, drawing from preclinical animal models. While direct in vivo dosage data for a specific inhibitor designated "Hsd17B13-IN-68" is not publicly available, this guide outlines protocols for studying the effects of HSD17B13 modulation in animal models, particularly through gene knockdown.

Data Presentation

The following table summarizes representative quantitative data from in vivo studies involving the modulation of HSD17B13 in mouse models of NAFLD.

| Parameter | Mouse Model | Method of HSD17B13 Modulation | Diet | Duration | Key Findings | Reference |

| Hepatic HSD17B13 mRNA reduction | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 93.4% reduction | [2] |

| Hepatic HSD17B13 protein reduction | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 82.7% reduction | [2] |

| Change in Alanine Aminotransferase (ALT) | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 42% mean reduction | [2] |

| Change in Aspartate Aminotransferase (AST) | C57BL/6J mice | Subcutaneously administered RNAi | High-Fat Diet | 12 weeks | Up to 28% mean reduction | [2] |

| Liver Steatosis | High-Fat Diet-fed obese mice | RNAi-mediated knockdown | High-Fat Diet | Not Specified | Attenuated | [5][6] |

| Body Weight | Hsd17b13-KO mice | Gene knockout | Obesogenic Diet | Not Specified | No significant difference | [1] |

Experimental Protocols

Protocol 1: In Vivo HSD17B13 Knockdown Using RNAi in a Diet-Induced NAFLD Mouse Model

This protocol describes the use of RNA interference (RNAi) to achieve liver-specific knockdown of Hsd17b13 in mice fed a high-fat diet to induce NAFLD.

1. Animal Model and Husbandry:

- Species and Strain: Male C57BL/6J mice, 6-8 weeks old.

- Housing: Maintained in a specific pathogen-free facility with a standard 12-hour light-dark cycle.

- Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

- Diet and Water: Provide ad libitum access to water and the designated diet.

2. Induction of NAFLD:

- Control Group: Feed a standard chow diet.

- Experimental Groups: Feed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and liver steatosis.

3. HSD17B13 RNAi Administration:

- RNAi Agent: Utilize a validated short hairpin RNA (shRNA) or small interfering RNA (siRNA) targeting mouse Hsd17b13. A scrambled, non-targeting sequence should be used as a control.

- Formulation and Delivery: The RNAi agent is typically formulated in a lipid nanoparticle or conjugated to a ligand (e.g., GalNAc) that targets hepatocytes for liver-specific delivery.

- Dosing and Administration Route: Administer the RNAi agent via subcutaneous or intravenous injection. Dosing will be dependent on the specific formulation and manufacturer's recommendations. A representative dosing regimen could be weekly or bi-weekly injections.

4. Monitoring and Sample Collection:

- Body Weight and Food Intake: Monitor and record weekly.

- Blood Collection: Collect blood samples periodically (e.g., via tail vein) to measure serum markers of liver injury (ALT, AST) and metabolic parameters.

- Terminal Procedure: At the end of the study period (e.g., 12 weeks), euthanize the mice. Collect blood via cardiac puncture and perfuse the liver with phosphate-buffered saline (PBS).

- Tissue Collection: Harvest the liver and other relevant tissues. A portion of the liver should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular and biochemical analyses.

5. Endpoint Analyses:

- Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.

- Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of Hsd17b13 and analyze the expression of genes involved in lipid metabolism and inflammation.

- Protein Analysis: Isolate protein from liver tissue and perform Western blotting to confirm the reduction of HSD17B13 protein levels.

- Biochemical Assays: Measure hepatic triglyceride and cholesterol content.

Mandatory Visualizations

Caption: Experimental workflow for in vivo HSD17B13 knockdown in a diet-induced mouse model of NAFLD.

Caption: Simplified diagram of HSD17B13's role in NAFLD and the therapeutic rationale for its inhibition.

References

- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Retinol Dehydrogenase Activity Assay Using an Hsd17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[1][4]

Hsd17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[1][5] This enzymatic function is implicated in hepatic lipid metabolism and inflammation.[2][3] Consequently, inhibiting Hsd17B13 activity presents a promising therapeutic strategy for the treatment of chronic liver diseases.

These application notes provide detailed protocols for assessing the retinol dehydrogenase activity of Hsd17B13 and for screening and characterizing inhibitors, using Hsd17B13-IN-68 as a representative compound.

Data Presentation

Table 1: Inhibitory Activity of a Representative Hsd17B13 Inhibitor (BI-3231)

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 1 | [6] |

| BI-3231 | Mouse Hsd17B13 | Enzymatic | Estradiol | 13 | [6] |

| BI-3231 | Human Hsd17B13 | Cellular | Estradiol | double-digit nM | [7] |

Note: Data for the specific inhibitor this compound is not publicly available. BI-3231 is presented here as a well-characterized, potent, and selective Hsd17B13 inhibitor to exemplify the expected data output.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the relevant biological pathway and the general experimental workflow for the Hsd17B13 retinol dehydrogenase activity assay.

Caption: Hsd17B13 signaling pathway in a hepatocyte.

Caption: Experimental workflow for Hsd17B13 inhibitor screening.

Experimental Protocols

Recombinant Human Hsd17B13 Expression and Purification

Objective: To produce active, purified recombinant human Hsd17B13 for use in in vitro assays.

Materials:

-

Human HSD17B13 cDNA

-

Baculovirus expression vector (e.g., pFastBac)

-

Sf9 insect cells

-

Expression and purification reagents (e.g., metal affinity chromatography)

Protocol:

-

Subclone the full-length human HSD17B13 cDNA into a baculovirus expression vector, incorporating an N-terminal affinity tag (e.g., 6x-His).

-

Generate recombinant baculovirus according to the manufacturer's instructions.

-

Infect Sf9 insect cells with the high-titer recombinant baculovirus.

-

Harvest the cells 48-72 hours post-infection and prepare cell lysates.

-

Purify the recombinant Hsd17B13 protein using metal affinity chromatography followed by size exclusion chromatography to ensure high purity and proper folding.[8]

-

Assess protein purity by SDS-PAGE and concentration using a BCA assay.

-

Store the purified enzyme in aliquots at -80°C.

In Vitro Retinol Dehydrogenase Activity Assay (Luminescence-Based)

Objective: To measure the retinol dehydrogenase activity of Hsd17B13 by quantifying the production of NADH.

Principle: The enzymatic conversion of retinol to retinaldehyde by Hsd17B13 is a NAD+-dependent oxidation reaction that produces NADH. The amount of NADH produced is directly proportional to the enzyme activity and can be quantified using a coupled-enzyme luminescence assay system (e.g., NAD-Glo™ Assay).[8]

Materials:

-

Purified recombinant human Hsd17B13

-

All-trans-retinol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20[8]

-

NAD-Glo™ Assay reagent

-

White, opaque 384-well assay plates

-

Luminometer

Protocol:

-

Prepare a serial dilution of all-trans-retinol in Assay Buffer.

-

In a 384-well plate, add 5 µL of Assay Buffer.

-

Add 5 µL of purified Hsd17B13 (e.g., 50-100 nM final concentration).[8]

-

To initiate the reaction, add 10 µL of a solution containing all-trans-retinol (e.g., 10-50 µM final concentration) and NAD+ (e.g., 100 µM final concentration).[8]

-

Incubate the plate at 37°C for 60 minutes.

-

Add 20 µL of NAD-Glo™ reagent to each well to stop the enzymatic reaction and initiate the luminescence signal.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the luminescence using a plate reader.

-

Determine enzyme kinetics by plotting the luminescence signal against the substrate concentration.

Hsd17B13 Inhibitor Screening and IC50 Determination using this compound

Objective: To determine the potency of this compound in inhibiting the retinol dehydrogenase activity of Hsd17B13.

Protocol:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution (or DMSO as a vehicle control).

-

Add 5 µL of purified Hsd17B13 (e.g., 50-100 nM final concentration) and pre-incubate for 15-30 minutes at room temperature.[8]

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing all-trans-retinol (at its Km concentration, determined from the activity assay) and NAD+.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect NADH production using the NAD-Glo™ Assay as described in Protocol 2.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Retinol Dehydrogenase Activity Assay

Objective: To assess the activity of Hsd17B13 in a cellular context.

Principle: HEK293 cells are transfected with an Hsd17B13 expression vector. The cells are then treated with all-trans-retinol, and the production of retinaldehyde and retinoic acid is measured by HPLC.[5]

Materials:

-

HEK293 cells

-

Hsd17B13 expression vector (and empty vector control)

-

Transfection reagent

-

All-trans-retinol

-

Cell lysis buffer

-

HPLC system with a UV detector

Protocol:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing all-trans-retinol (e.g., 5 µM).[5]

-

Incubate for 8 hours.[5]

-

Harvest the cells, lyse them, and extract the retinoids.

-

Quantify the levels of retinaldehyde and retinoic acid in the cell lysates using HPLC.[5]

-

Normalize the retinoid levels to the total protein concentration of the cell lysate.

-

To test an inhibitor, pre-incubate the transfected cells with this compound for 1-2 hours before adding the all-trans-retinol.

Conclusion

The protocols outlined in these application notes provide a framework for the robust assessment of Hsd17B13 retinol dehydrogenase activity and the characterization of its inhibitors. These assays are crucial tools for the discovery and development of novel therapeutics targeting Hsd17B13 for the treatment of NAFLD and other chronic liver diseases. The provided diagrams and data table serve to contextualize the experimental procedures and the expected outcomes.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enanta.com [enanta.com]

Application Notes and Protocols for Hsd17B13-IN-68 Treatment in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has strongly linked its enzymatic activity to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[3] Consequently, inhibition of HSD17B13 is a promising therapeutic strategy for these chronic liver conditions. Hsd17B13-IN-68 is a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for its estradiol-converting activity.[4] These application notes provide a detailed protocol for the treatment of HepG2 cells with this compound to study its effects on hepatocyte lipid metabolism.

Principle

This protocol describes the use of the human hepatoma cell line, HepG2, as an in vitro model to assess the efficacy of this compound in mitigating lipid accumulation. HepG2 cells are first treated with oleic acid to induce a steatotic phenotype, characterized by the formation of intracellular lipid droplets. Subsequently, the cells are treated with this compound. The effectiveness of the inhibitor is then quantified by measuring changes in intracellular triglyceride levels and visualizing lipid droplet formation.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| HepG2 cells | ATCC | HB-8065 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Oleic Acid | Sigma-Aldrich | O1008 |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |

| This compound | MedChemExpress | HY-145678 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Oil Red O | Sigma-Aldrich | O0625 |

| Triglyceride Quantification Kit | Abcam | ab65336 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

Experimental Protocols

HepG2 Cell Culture and Maintenance

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of Oleic Acid-BSA Complex

-

Prepare a 100 mM stock solution of oleic acid in 100% ethanol.

-

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

-

To prepare a 10 mM oleic acid-BSA complex, slowly add the 100 mM oleic acid stock solution to the 10% BSA solution while stirring at 37°C.

-

Sterilize the complex by passing it through a 0.22 µm filter.

-

Store the oleic acid-BSA complex at -20°C.

This compound Treatment

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for lipid analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Induce lipid accumulation by treating the cells with a final concentration of 1 mM oleic acid-BSA complex in serum-free DMEM for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

After the 24-hour oleic acid treatment, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells with the inhibitor for another 24 hours.

Quantification of Intracellular Triglycerides

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells and homogenize according to the manufacturer's protocol for the Triglyceride Quantification Kit.

-

Measure the triglyceride concentration using the kit.

-

Normalize the triglyceride levels to the total protein concentration of each sample, determined by a BCA protein assay.

Oil Red O Staining for Lipid Droplet Visualization

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.

-

Wash the cells with 60% isopropanol and then with water.

-

Visualize the lipid droplets under a microscope.

Data Presentation

Table 1: Effect of this compound on Intracellular Triglyceride Levels in Oleic Acid-Treated HepG2 Cells

| Treatment | Concentration (µM) | Intracellular Triglycerides (mg/dL per mg protein) | % Inhibition of Triglyceride Accumulation |

| Vehicle Control (DMSO) | - | Data | 0% |

| Oleic Acid (1 mM) | - | Data | - |

| This compound | 0.1 | Data | Data |

| This compound | 1 | Data | Data |

| This compound | 10 | Data | Data |

*Data to be filled in by the researcher based on experimental results.

Visualizations

Caption: Experimental workflow for this compound treatment in HepG2 cells.

Caption: HSD17B13 signaling pathway and point of inhibition.

References

Application Notes and Protocols: Quantifying the Effects of Hsd17B13 Inhibitors on Lipid Droplets

Audience: Researchers, scientists, and drug development professionals.

Introduction

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][4] Expression of Hsd17B13 is markedly upregulated in patients and mouse models of NAFLD.[1][4] Functionally, overexpression of Hsd17B13 in hepatocytes leads to an increase in the size and number of lipid droplets and promotes lipid accumulation.[5][6] Conversely, inhibition or loss-of-function of Hsd17B13 has been shown to be protective against the progression of liver disease, making it a promising therapeutic target for NAFLD and non-alcoholic steatohepatitis (NASH).[4][7][8]

These application notes provide a comprehensive guide for researchers to quantify the effects of Hsd17B13 inhibitors, such as Hsd17B13-IN-68, on lipid droplets in both in vitro and in vivo models. The protocols detailed below are based on established methodologies for investigating Hsd17B13 function.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of Hsd17B13 inhibition on various parameters related to lipid droplets and associated cellular and physiological changes.

Table 1: In Vitro Effects of Hsd17B13 Inhibition on Hepatocytes

| Parameter | Model System | Treatment | Expected Outcome with Hsd17B13 Inhibition | Reference |

| Lipid Droplet Accumulation | Oleic acid-treated L02 or Huh7 cells | Hsd17B13 Inhibitor | Decrease in Nile Red positive area | [9] |

| Intracellular Triglycerides | Oleic acid-treated L02 or Huh7 cells | Hsd17B13 Inhibitor | Decreased triglyceride content | [9][10] |

| Mitochondrial Activity | Palmitic acid-treated hepatocytes | Hsd17B13 Inhibitor (BI-3231) | Increased mitochondrial activity | [11] |

| Lipid Metabolism Gene Expression | Hepatocytes | Hsd17B13 Inhibitor | Altered expression of genes like Cd36, Plin2 | [10][12] |

| Inflammatory Markers | L02 cells | Hsd17B13 Overexpression (Inhibition would reverse) | Decreased mRNA levels of TGF-β1, IL-6 | [9] |

Table 2: In Vivo Effects of Hsd17B13 Inhibition/Knockdown in High-Fat Diet (HFD) Mouse Models

| Parameter | Model System | Treatment | Expected Outcome with Hsd17B13 Inhibition/Knockdown | Reference |

| Liver Steatosis | HFD-fed mice | shRNA against Hsd17b13 | Marked improvement in hepatic steatosis | [12] |

| Liver Triglycerides | HFD-fed mice | shRNA against Hsd17b13 | Significantly decreased total triglyceride content | [10][12] |

| Serum ALT and AST | HFD-fed mice | shRNA against Hsd17b13 | Decreased levels of serum ALT and AST | [10][12] |

| Liver Fibrosis Markers | HFD-fed mice | shRNA against Hsd17b13 | Decreased gene expression of Col1a1, Timp2 | [12] |

| Hepatic Phospholipid Profile | Hsd17b13 KO mice | - | Alterations in phosphatidylcholines (PCs) | [10][13] |

Signaling Pathways and Experimental Workflows

Hsd17B13 Signaling Pathway in NAFLD

Caption: Hsd17B13's role in NAFLD pathogenesis and the point of intervention for inhibitors.

Experimental Workflow for In Vitro Quantification

Caption: Workflow for quantifying Hsd17B13 inhibitor effects on lipid droplets in vitro.

Experimental Protocols

Protocol 1: In Vitro Lipid Droplet Accumulation Assay

This protocol is designed to quantify changes in lipid droplet size and number in hepatocytes following treatment with an Hsd17B13 inhibitor.

Materials:

-

Hepatocyte cell line (e.g., Huh7, L02)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Oleic Acid (OA) complexed to BSA

-

This compound (or other inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Nile Red or BODIPY 493/503 staining solution

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed hepatocytes onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Lipid Loading: After 24 hours, replace the culture medium with a medium containing 400 µM Oleic Acid to induce lipid droplet formation.[9] Incubate for 24 hours.

-

Inhibitor Treatment: Add this compound at various concentrations to the oleic acid-containing medium. Include a vehicle control (e.g., DMSO). Incubate for another 24 hours.

-

Cell Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Staining:

-

Wash the cells twice with PBS.

-

Incubate with Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 2 µM) solution for 10-15 minutes at room temperature, protected from light.[9]

-

Add DAPI to the staining solution for the final 5 minutes to counterstain nuclei.

-

-

Imaging: Wash the coverslips with PBS and mount them on microscope slides. Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

-

Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the lipid droplet area.

-

Threshold the images from the Nile Red/BODIPY channel to create a binary mask of the lipid droplets.

-

Measure the total area of the fluorescent signal and normalize it to the number of cells (counted via DAPI-stained nuclei).

-

Calculate the relative intracellular Nile Red/BODIPY positive area for each condition.[9]

-